Ethyl 3-(5-amino-2-ethoxyphenyl)propanoate
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Overview
Description
Ethyl 3-(5-amino-2-ethoxyphenyl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound, in particular, features an ethyl ester group attached to a propanoate backbone, with a substituted phenyl ring containing an amino and an ethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-amino-2-ethoxyphenyl)propanoate typically involves the esterification of 3-(5-amino-2-ethoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-amino-2-ethoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylpropanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(5-amino-2-ethoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-amino-2-ethoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active acid form, which can then interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(5-amino-2-methoxyphenyl)propanoate
- Ethyl 3-(5-amino-2-(2-methoxyethoxy)phenyl)propanoate
- Ethyl 3-(5-amino-2-propoxyphenyl)propanoate
Uniqueness
Ethyl 3-(5-amino-2-ethoxyphenyl)propanoate is unique due to the presence of both an amino and an ethoxy group on the phenyl ring, which can influence its reactivity and interactions with biological molecules. The ethoxy group provides a balance between hydrophilicity and hydrophobicity, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 3-(5-amino-2-ethoxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-3-16-12-7-6-11(14)9-10(12)5-8-13(15)17-4-2/h6-7,9H,3-5,8,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDFVAYACJJKRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)CCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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